molecular formula C14H8S2 B1266191 [1]Benzothieno[3,2-b][1]benzothiophene CAS No. 248-70-4

[1]Benzothieno[3,2-b][1]benzothiophene

Cat. No. B1266191
CAS RN: 248-70-4
M. Wt: 240.3 g/mol
InChI Key: NXCSDJOTXUWERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Benzothieno[3,2-b][1]benzothiophene (BTBT) is a compound that belongs to the family of organic semiconductors, widely explored for its electronic properties and potential applications in organic electronics. The synthesis of BTBT and its derivatives has been a subject of research to optimize its electronic properties for various applications. One prevalent method involves the palladium-catalyzed direct C–H arylation of heteroarenes with (pseudo)aryl halides or aryliodonium salts. This method allows for the synthesis of multiply arylated heteroarenes, including BTBT derivatives, highlighting the compound's adaptability and relevance in synthesizing bioactive derivatives for drug discovery and organic materials (Rossi et al., 2014).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : A study by Mori et al. (2013) introduced a new synthetic route to the BTBT substructure, featuring consecutive thiophene-annulation reactions. This method is suitable for the synthesis of various derivatives, allowing access to π-extended derivatives with two BTBT substructures, which are otherwise difficult to synthesize (Mori et al., 2013).
  • Characterization and Properties : He et al. (2017) synthesized and characterized a series of asymmetric BTBT-based molecules, revealing their mesomorphic behavior and high organic thin-film transistor (OTFT) mobilities (He et al., 2017).

Applications in Organic Electronics

  • Organic Field-Effect Transistors (OFETs) : Ebata et al. (2007) demonstrated that 2,7-DialkylBTBT derivatives are highly effective as molecular semiconductors for OFETs, exhibiting high field-effect mobility and good environmental stability (Ebata et al., 2007).
  • Charge Carrier Mobility : Tsutsui et al. (2016) investigated the structural and electronic properties of various isomers of C12-BTBT, highlighting the strong impact of molecular packing on charge carrier transport, with some isomers achieving exceptionally high mobility (Tsutsui et al., 2016).

Structural and Chemical Analysis

  • Molecular Phase Engineering : A study by He et al. (2016) on BTBT derivatives showcased how the introduction of mesoscopic order in molecular design can significantly improve the electronic performance of organic semiconductors (He et al., 2016).
  • Crystal Structure Analysis : Minemawari et al. (2014) performed a full X-ray crystal structure analysis of a BTBT derivative, revealing a bilayer-type crystal structure that contributes to its promising semiconducting performance (Minemawari et al., 2014).

Future Directions

Given its advantageous features, BTBT has potential for further investigation, particularly in the context of mechanical stimuli and aggregation response . Its use in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) suggests potential future applications in sustainable energy technologies .

properties

IUPAC Name

[1]benzothiolo[3,2-b][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8S2/c1-3-7-11-9(5-1)13-14(15-11)10-6-2-4-8-12(10)16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCSDJOTXUWERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179494
Record name (1)Benzothieno(3,2-b)(1)benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1]Benzothieno[3,2-b][1]benzothiophene

CAS RN

248-70-4
Record name (1)Benzothieno(3,2-b)(1)benzothiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000248704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1)Benzothieno(3,2-b)(1)benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1]Benzothieno[3,2-b][1]benzothiophene
Reactant of Route 2
[1]Benzothieno[3,2-b][1]benzothiophene
Reactant of Route 3
[1]Benzothieno[3,2-b][1]benzothiophene
Reactant of Route 4
[1]Benzothieno[3,2-b][1]benzothiophene
Reactant of Route 5
Reactant of Route 5
[1]Benzothieno[3,2-b][1]benzothiophene
Reactant of Route 6
[1]Benzothieno[3,2-b][1]benzothiophene

Citations

For This Compound
1,920
Citations
K Takimiya, I Osaka, T Mori… - Accounts of chemical …, 2014 - ACS Publications
Conspectus The design, synthesis, and characterization of organic semiconductors applicable to organic electronic devices, such as organic field-effect transistors (OFETs) and organic …
Number of citations: 468 pubs.acs.org
T Mori, T Nishimura, T Yamamoto, I Doi… - Journal of the …, 2013 - ACS Publications
We describe a new synthetic route to the [1]benzothieno[3,2-b][1]benzothiophene (BTBT) substructure featuring two consecutive thiophene-annulation reactions from o-ethynyl-…
Number of citations: 271 pubs.acs.org
AY Amin, A Khassanov, K Reuter… - Journal of the …, 2012 - ACS Publications
An asymmetric n-alkyl substitution pattern was realized in 2-tridecyl[1]benzothieno[3,2-b][1]benzothiophene (C 13 -BTBT) in order to improve the charge transport properties in organic …
Number of citations: 223 pubs.acs.org
Y Huang, J Sun, J Zhang, S Wang, H Huang, J Zhang… - Organic …, 2016 - Elsevier
Organic field-effect transistors (OFETs) based on organic semiconductor material 2,7-dioctyl[1]benzothieno[3,2-b] benzothiophene (C8BTBT) as the active layer were fabricated by using …
Number of citations: 58 www.sciencedirect.com
M Saito, I Osaka, E Miyazaki, K Takimiya… - Tetrahedron …, 2011 - Elsevier
One-step synthesis of [1]benzothieno[3,2-b][1]benzothiophene from o-chlorobenzaldehyde - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books RegisterSign …
Number of citations: 68 www.sciencedirect.com
H Usta, D Kim, R Ozdemir, Y Zorlu, S Kim… - Chemistry of …, 2019 - ACS Publications
The first example of an n-type [1]benzothieno[3,2-b][1]benzothiophene (BTBT)-based semiconductor, D(Ph F CO)-BTBT, has been realized via a two-step transition-metal-free process …
Number of citations: 53 pubs.acs.org
W Shi, J Chen, J Xi, D Wang, Z Shuai - Chemistry of Materials, 2014 - ACS Publications
Control of doping is crucial for enhancing the thermoelectric efficiency of a material. However, doping of organic semiconductors often reduces their mobilities, making it challenging to …
Number of citations: 98 pubs.acs.org
İC Kaya, R Ozdemir, H Usta… - Journal of Materials …, 2022 - pubs.rsc.org
In this study, for the first time, n–i–p PSCs were fabricated using dopant-free 2,7-dioctyl[1]benzothieno[3,2-b][1]benzothiophene (C8-BTBT) as the solution-processed hole transporting …
Number of citations: 8 pubs.rsc.org
K He, W Li, H Tian, J Zhang, D Yan… - … applied materials & …, 2017 - ACS Publications
Herein, we report the synthesis and characterization of a series of [1]benzothieno[3,2-b][1]benzothiophene (BTBT)-based asymmetric conjugated molecules, that is, 2-(5-alkylthiophen-2-…
Number of citations: 69 pubs.acs.org
G Zanotti, N Angelini, G Mattioli, AM Paoletti… - …, 2020 - Wiley Online Library
The [1]benzothieno[3,2‐b][1]benzothiophene (BTBT) planar system was used to functionalize the phthalocyanine ring aiming at synthesizing novel electron‐rich π‐conjugated …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.